Z-Abu-osu Z-Abu-osu
Brand Name: Vulcanchem
CAS No.: 71447-81-9
VCID: VC21542989
InChI: InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22)/t12-/m0/s1
SMILES: CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H18N2O6
Molecular Weight: 334.32 g/mol

Z-Abu-osu

CAS No.: 71447-81-9

VCID: VC21542989

Molecular Formula: C16H18N2O6

Molecular Weight: 334.32 g/mol

* For research use only. Not for human or veterinary use.

Z-Abu-osu - 71447-81-9

Description

Z-Abu-osu, chemically identified as (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate, is an organic compound with the molecular formula C16H18N2O6C_{16}H_{18}N_{2}O_{6}. It has garnered significant interest in various fields of research due to its unique structural features and versatile applications. The compound is characterized by a pyrrolidinone ring and a benzyloxycarbonyl (Cbz)-protected amino group, which contribute to its stability and reactivity.

Synthetic Routes

The synthesis of Z-Abu-osu involves multiple steps:

  • Formation of the Pyrrolidinone Ring: A suitable amine reacts with a cyclic anhydride under controlled conditions.

  • Introduction of the Cbz Group: The benzyloxycarbonyl group is introduced to protect the amino group, enabling selective downstream reactions.

Industrial Production

Industrial methods employ advanced techniques such as:

  • Continuous flow reactors for high yield and purity.

  • Purification using chromatography or crystallization to minimize contaminants.

Common Reactions

Z-Abu-osu participates in various reactions:

  • Oxidation: Converts to carboxylic acids or ketones using agents like potassium permanganate (KMnO4KMnO_4).

  • Reduction: Yields primary or secondary amines via reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4).

  • Substitution: Nucleophilic substitution replaces the Cbz group with nucleophiles like amines or thiols.

Reaction Conditions

Reaction TypeReagentsConditions
OxidationKMnO4KMnO_4, chromium trioxideAcidic medium
ReductionLiAlH4LiAlH_4, sodium borohydrideAnhydrous solvents
SubstitutionAmines, thiolsBase (e.g., triethylamine) environment

Chemistry

Z-Abu-osu serves as a building block for synthesizing complex molecules, particularly in organic synthesis.

Biology

The compound is used in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable intermediates.

Medicine

It is investigated as an intermediate for drug development and therapeutic agents.

Industry

Z-Abu-osu finds applications in producing specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism of action relies on its structural features:

  • The Cbz group protects the amino group during selective reactions.

  • The pyrrolidinone ring enhances interaction with molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Compound NameKey Differences
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((tert-butoxy)carbonyl)amino)butanoateUses tert-butoxycarbonyl (Boc) instead of benzyloxycarbonyl (Cbz).
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((methoxy)carbonyl)amino)butanoateFeatures methoxycarbonyl (Moc), which offers less stability than Cbz.

The Cbz group in Z-Abu-osu provides enhanced stability and selectivity compared to Boc or Moc groups, making it more suitable for precise applications.

CAS No. 71447-81-9
Product Name Z-Abu-osu
Molecular Formula C16H18N2O6
Molecular Weight 334.32 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22)/t12-/m0/s1
Standard InChIKey URUMIJQEKNQEHN-LBPRGKRZSA-N
Isomeric SMILES CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
SMILES CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Synonyms Z-ABU-OSU;71447-81-9;Cbz-Abu-OSu;MolPort-020-004-516;ZINC2556674;EBD707890;KM1408;FT-0698885;V7444;N-benzyloxycarbonyl-(2S)-aminobutyricacidsuccinimideester;N-benzyloxycarbonyl-(2S)-aminobutyricacidsuccinimideester;
PubChem Compound 12961229
Last Modified Aug 15 2023

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